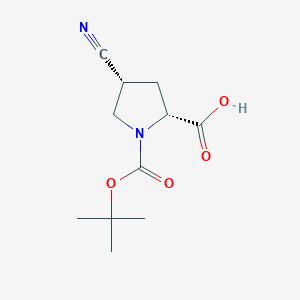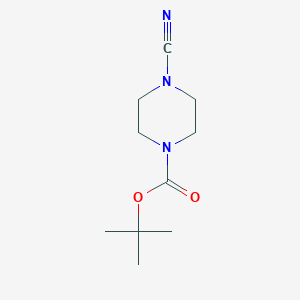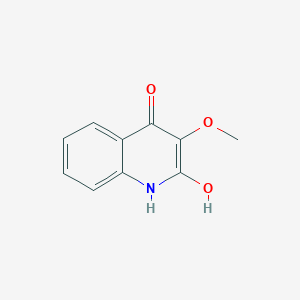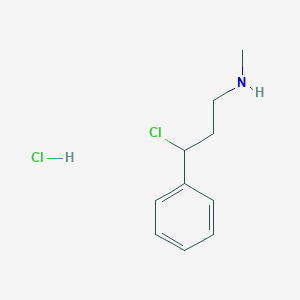
(4,6-Diméthoxypyrimidin-2-yl)méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4,6-Dimethoxypyrimidin-2-yl)methanol” is a chemical compound with the molecular formula C7H10N2O3. It is used for research purposes and is not intended for human or veterinary use. It has been identified as a degradation product of sulfosulphuron in agricultural soil .
Molecular Structure Analysis
The molecular structure of “(4,6-Dimethoxypyrimidin-2-yl)methanol” consists of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms . The molecular weight of the compound is 170.17 g/mol .Applications De Recherche Scientifique
Dégradation des herbicides
“(4,6-Diméthoxypyrimidin-2-yl)méthanol” est un composant clé de l'herbicide sulfonylurée, le bensulfuron-méthyle . Cet herbicide a été étudié pour son comportement de dégradation dans les sols, via des modes biotiques et abiotiques (biodégradation et hydrolyse) . Le taux de biodégradation atteint par Aspergillus niger et Penicillium chrysogenum était respectivement de 95% et 71% . La baisse maximale de la concentration de bensulfuron-méthyle par hydrolyse était de 48% .
Synthèse des pesticides
La 2-amino-4,6-diméthoxypyrimidine (ADM), un dérivé du “this compound”, est l'un des intermédiaires de pesticides les plus importants . Il a été largement utilisé pour la synthèse de certains pesticides efficaces et respectueux de l'environnement, tels que les herbicides sulfonylurées .
Voie de synthèse respectueuse de l'environnement
Une voie de synthèse plus respectueuse de l'environnement pour l'ADM a été développée . L'ADM a été préparée à partir de 2-amino-4,6-dihydroxypyrimidine (ADH) en présence de carbonate de potassium et de catalyseur de transfert de phase (PTC), avec du carbonate de diméthyle (DMC) au lieu de réactifs toxiques classiques . La meilleure conversion (87,7%) de l'ADH et la sélectivité (40,5%) vers l'ADM ont été obtenues dans des conditions optimisées .
Intermédiaires chimiques
“this compound” et ses dérivés sont utilisés comme intermédiaires chimiques dans divers domaines<a aria-label="2: " data-citationid="c5c3a60e-0b5d-4824-095c-fd1784e63925-28" h="ID=SERP,5015.1" href="https://link.springer
Mécanisme D'action
Target of Action
(4,6-Dimethoxypyrimidin-2-yl)methanol is a key intermediate in the synthesis of sulfonylurea herbicides . These herbicides primarily target the acetolactate synthase (ALS) enzyme in plants, inhibiting its function and leading to the death of the plant .
Mode of Action
The compound interacts with its target, the ALS enzyme, by binding to its active site. This prevents the enzyme from catalyzing the production of branched-chain amino acids, which are essential for plant growth and survival .
Biochemical Pathways
The inhibition of the ALS enzyme disrupts the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This leads to a halt in protein synthesis and plant growth, ultimately resulting in the death of the plant .
Pharmacokinetics
It is known that the compound is used as an intermediate in the synthesis of sulfonylurea herbicides, which are typically absorbed through the roots and leaves of plants and transported throughout the plant via the xylem .
Result of Action
The primary result of the action of (4,6-Dimethoxypyrimidin-2-yl)methanol, when used in the synthesis of sulfonylurea herbicides, is the death of the plant. This is due to the disruption of essential amino acid synthesis, which halts protein synthesis and plant growth .
Action Environment
The action of (4,6-Dimethoxypyrimidin-2-yl)methanol, as part of a sulfonylurea herbicide, can be influenced by various environmental factors. For instance, the pH of the soil can affect the rate of degradation of the herbicide, with lower pH soils exhibiting an increased rate of degradation . Temperature also plays a role, with a temperature of 27±2°C providing ideal conditions for herbicide decomposition .
Propriétés
IUPAC Name |
(4,6-dimethoxypyrimidin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-11-6-3-7(12-2)9-5(4-10)8-6/h3,10H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBSNKFVKVULPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560953 |
Source


|
| Record name | (4,6-Dimethoxypyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125966-88-3 |
Source


|
| Record name | (4,6-Dimethoxypyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B168806.png)



